molecular formula C8H12N2O3 B092522 2-Propenamide, N,N'-[oxybis(methylene)]bis- CAS No. 16958-71-7

2-Propenamide, N,N'-[oxybis(methylene)]bis-

Cat. No.: B092522
CAS No.: 16958-71-7
M. Wt: 184.19 g/mol
InChI Key: FOGSDLLFGSNQCW-UHFFFAOYSA-N
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Description

2-Propenamide, N,N’-[oxybis(methylene)]bis- is a versatile chemical compound with the molecular formula C_7H_10N_2O_2. It is commonly used in various scientific research fields due to its unique structure and properties .

Mechanism of Action

Target of Action

BAME, or 2-Propenamide, N,N’-[oxybis(methylene)]bis-, is a chemical compound with the molecular formula C7H10N2O2 . It is primarily used as a cross-linking agent in various industrial and scientific applications . The primary targets of BAME are the molecules or structures it cross-links, which can vary depending on the specific application.

Mode of Action

BAME acts as a cross-linking agent, forming bridges between molecules and thereby altering their structure and function . This interaction results in changes to the physical and chemical properties of the target molecules, such as increased stability or altered reactivity .

Biochemical Pathways

The specific biochemical pathways affected by BAME depend on the molecules it cross-links. For example, in the production of high-absorbency resins, BAME can cross-link acrylamide molecules, resulting in a polymer network that can absorb large amounts of water .

Result of Action

The molecular and cellular effects of BAME’s action are primarily structural. By cross-linking molecules, BAME can alter their shape, stability, and function . This can have a wide range of effects, from increasing the absorbency of a polymer to stabilizing a protein structure.

Action Environment

The action, efficacy, and stability of BAME can be influenced by various environmental factors. For example, BAME is sensitive to light and heat, and can self-crosslink under high temperatures or strong light . Its solubility in water is 20 g/L at 20°C, and its solutions can hydrolyze to form acrylic acid and ammonia . Therefore, the conditions under which BAME is stored and used can significantly impact its effectiveness as a cross-linking agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenamide, N,N’-[oxybis(methylene)]bis- can be synthesized through the reaction of acrylamide with formaldehyde in the presence of a base catalyst. The reaction typically occurs at room temperature and involves the formation of a bis-acrylamide linkage through the methylene bridge .

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N,N’-[oxybis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acrylamide and formaldehyde to a reactor, with careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as potassium persulfate and N,N,N’,N’-tetramethylethylenediamine (TEMED) are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed

    Polymerization: Cross-linked polyacrylamide gels.

    Hydrolysis: Amides and carboxylic acids.

    Addition Reactions: Various substituted amides.

Scientific Research Applications

2-Propenamide, N,N’-[oxybis(methylene)]bis- is widely used in scientific research due to its ability to form cross-linked polymers. Some of its applications include:

    Chemistry: Used in the synthesis of hydrogels and as a cross-linking agent in polymer chemistry.

    Biology: Utilized in electrophoresis for the separation of proteins and nucleic acids.

    Medicine: Employed in drug delivery systems and tissue engineering.

    Industry: Used in the production of water treatment polymers and adhesives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, N,N’-[oxybis(methylene)]bis- is unique due to its oxybis(methylene) linkage, which provides enhanced flexibility and reactivity compared to other similar compounds. This unique structure allows for a wider range of applications in various fields .

Properties

IUPAC Name

N-[(prop-2-enoylamino)methoxymethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-7(11)9-5-13-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSDLLFGSNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCOCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884952
Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-71-7
Record name N,N′-[Oxybis(methylene)]bis[2-propenamide]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N,N'-(oxybis(methylene))bis-
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Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
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Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
Source EPA DSSTox
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Record name bis-acrylamide dimethyl ether
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